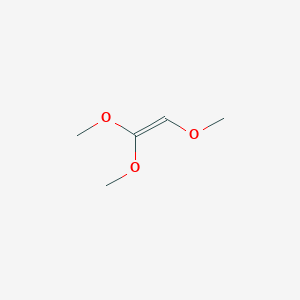
1,1,2-Trimethoxyethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Trimethoxyethene is an organic compound with the molecular formula C5H12O3. It is also known by other names such as Methoxyacetaldehyde dimethyl acetal. This compound is characterized by its clear, colorless liquid form and is primarily used as an intermediate in organic synthesis .
Preparation Methods
1,1,2-Trimethoxyethene can be synthesized through various methods. One efficient method involves the one-pot tandem catalysis of glucose using W-Beta catalysts. This process includes epimerization, retro-aldol condensation, acetalization, and etherification in the methanol phase. The reaction conditions typically involve a temperature of 200°C, a pressure of 4.0 MPa N2, and a reaction time of 4.0 hours . Another method involves the condensation, chlorination, and etherification of acetaldehyde .
Chemical Reactions Analysis
1,1,2-Trimethoxyethene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and acids.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,1,2-Trimethoxyethene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,2-Trimethoxyethene involves its interaction with molecular targets and pathways. The compound undergoes various chemical reactions that lead to the formation of different products. The specific pathways and targets depend on the conditions and reagents used in the reactions .
Comparison with Similar Compounds
1,1,2-Trimethoxyethene can be compared with other similar compounds such as:
1,1,2-Trimethoxyethane: This compound has a similar molecular structure but different chemical properties and applications.
Methoxyacetaldehyde dimethyl acetal: This compound is another name for this compound and has similar properties and applications.
This compound is unique due to its specific molecular structure and the wide range of applications in various fields.
Properties
CAS No. |
77998-68-6 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
1,1,2-trimethoxyethene |
InChI |
InChI=1S/C5H10O3/c1-6-4-5(7-2)8-3/h4H,1-3H3 |
InChI Key |
PEYJQPIHFQFVSO-UHFFFAOYSA-N |
Canonical SMILES |
COC=C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


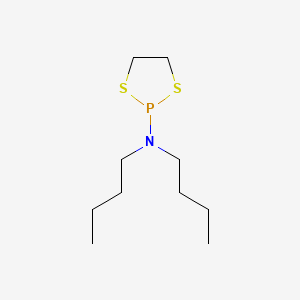

![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane](/img/structure/B14453640.png)
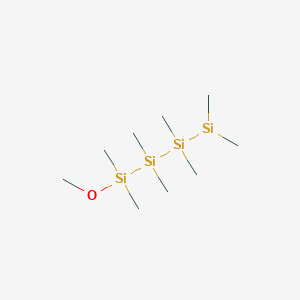
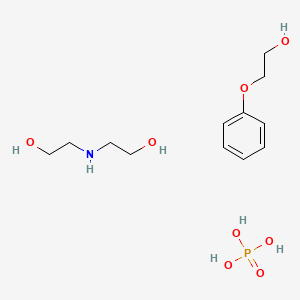
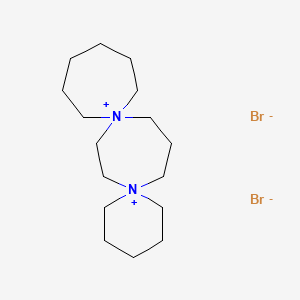
![Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-](/img/structure/B14453659.png)
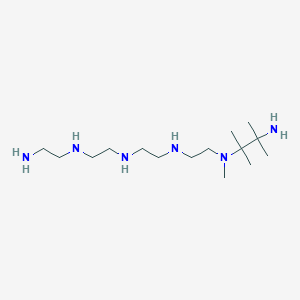


![2,2'-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14453675.png)

![1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl-](/img/structure/B14453685.png)
![4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole](/img/structure/B14453699.png)
